Lipophilicity Differentiation: LogP of 1,1′-Bicycloheptylidene vs. 1,1′-Bicyclohexylidene
1,1′-Bicycloheptylidene exhibits a calculated LogP of 4.9914, compared to 4.2112 for the direct six-membered ring homolog 1,1′-bicyclohexylidene [1][2]. This represents an increase of approximately 0.78 log units, corresponding to a roughly six-fold higher partitioning into a non-polar phase. The higher logP is consistent with the additional four methylene units (two per ring) in the target compound versus its C12 analog. No experimental LogP data were identified for 1,1′-bicyclopentylidene for a three-way comparison; the ACD/LogP for bicyclopentylidene is reported as 4.51 , suggesting the C14 compound remains the most lipophilic of the three unsubstituted bicycloalkylidenes.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.9914 (C14H24, 1,1′-bicycloheptylidene) |
| Comparator Or Baseline | 1,1′-Bicyclohexylidene: LogP = 4.2112 (C12H20); 1,1′-Bicyclopentylidene: ACD/LogP = 4.51 (C10H16) |
| Quantified Difference | ΔLogP = +0.78 vs. bicyclohexylidene; +0.48 vs. bicyclopentylidene |
| Conditions | Calculated LogP values; experimental validation not identified |
Why This Matters
Higher lipophilicity affects solvent selection for extraction, chromatographic retention times, and membrane permeability in biological assays, making the C14 compound preferable when enhanced non-polar phase partitioning is required.
- [1] YYBYY Chemical Platform. cycloheptylidenecycloheptane (CAS 51175-34-9): LogP = 4.9914. View Source
- [2] Molbase. Cyclohexylidenecyclohexane (CAS 4233-18-5): LogP = 4.21120. View Source
